molecular formula C10H14ClN3O2S B11811723 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11811723
M. Wt: 275.76 g/mol
InChI Key: SWPFTHCLRJQFHX-UHFFFAOYSA-N
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Description

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-3-pyridinesulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)pyridine-3-carboxylic acid
  • 4-(Piperidin-1-yl)pyridine derivatives

Uniqueness

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in various pharmacological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H14ClN3O2S

Molecular Weight

275.76 g/mol

IUPAC Name

5-chloro-4-piperidin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C10H14ClN3O2S/c11-8-6-13-7-9(17(12,15)16)10(8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,15,16)

InChI Key

SWPFTHCLRJQFHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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